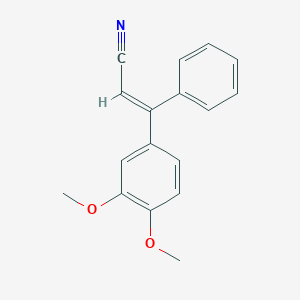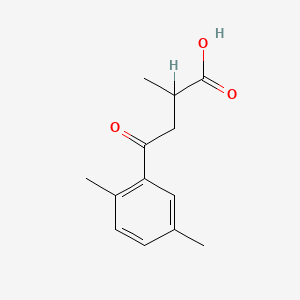
(E)-3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-alpha-phenylcinnamonitrile is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.315 g/mol It is characterized by the presence of methoxy groups at the 3 and 4 positions on the phenyl ring and a nitrile group attached to the alpha position of the cinnamic acid derivative
Preparation Methods
The synthesis of 3,4-Dimethoxy-alpha-phenylcinnamonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3,4-Dimethoxy-alpha-phenylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction pathway .
Scientific Research Applications
3,4-Dimethoxy-alpha-phenylcinnamonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-alpha-phenylcinnamonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
3,4-Dimethoxy-alpha-phenylcinnamonitrile can be compared with other similar compounds, such as:
- 2-Methoxy-alpha-phenylcinnamonitrile
- Beta-methoxy-alpha-phenylcinnamonitrile
- 4-Chloro-alpha-phenylcinnamonitrile
- 4-Methoxy-alpha-phenylcinnamonitrile
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of methoxy groups at the 3 and 4 positions in 3,4-Dimethoxy-alpha-phenylcinnamonitrile contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-14(12-17(16)20-2)15(10-11-18)13-6-4-3-5-7-13/h3-10,12H,1-2H3/b15-10+ |
InChI Key |
OZEQILUOTMGCBO-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C#N)/C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC#N)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)


![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)


![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)





